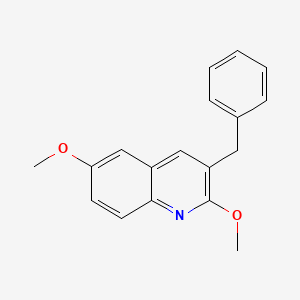

3-Benzyl-2,6-dimethoxyquinoline

CAS No.: 918518-76-0

Cat. No.: VC7853628

Molecular Formula: C18H17NO2

Molecular Weight: 279.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918518-76-0 |

|---|---|

| Molecular Formula | C18H17NO2 |

| Molecular Weight | 279.3 |

| IUPAC Name | 3-benzyl-2,6-dimethoxyquinoline |

| Standard InChI | InChI=1S/C18H17NO2/c1-20-16-8-9-17-14(12-16)11-15(18(19-17)21-2)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3 |

| Standard InChI Key | LDUXRVAGLBQABP-UHFFFAOYSA-N |

| SMILES | COC1=CC2=CC(=C(N=C2C=C1)OC)CC3=CC=CC=C3 |

| Canonical SMILES | COC1=CC2=CC(=C(N=C2C=C1)OC)CC3=CC=CC=C3 |

Introduction

Structural Characteristics & Nomenclature

Core Quinoline Architecture

Quinoline (C₉H₇N) consists of a benzene ring fused to a pyridine ring, creating a planar bicyclic system with inherent aromaticity. Substitutions at positions 2, 3, and 6 introduce steric and electronic modifications that influence reactivity. The 2,6-dimethoxy configuration imposes para-directing effects on electrophilic substitution, while the 3-benzyl group introduces steric bulk and lipophilicity .

Molecular Formula & Weight

The molecular formula C₁₈H₁₇NO₂ derives from:

-

Quinoline backbone (C₉H₇N)

-

Benzyl group (C₇H₇) at position 3

-

Methoxy groups (-OCH₃) at positions 2 and 6

Theoretical molecular weight: 285.34 g/mol, with exact mass requiring mass spectrometry validation .

Synthetic Pathways & Methodologies

Retrosynthetic Analysis

Plausible routes for synthesizing 3-benzyl-2,6-dimethoxyquinoline include:

Friedländer Annulation

Condensation of 2-aminobenzaldehyde derivatives with ketones under acidic conditions. For example:

-

2-Amino-4,6-dimethoxybenzaldehyde + Benzylacetone → Target compound

This method often requires optimization of catalysts (e.g., FeCl₃, ZnCl₂) to improve yields .

Skraup Synthesis

Reaction of aniline derivatives with glycerol and sulfuric acid, though regioselectivity for 2,6-substitution remains challenging.

Functional Group Compatibility

-

Methoxy Groups: Introduced via nucleophilic aromatic substitution (SNAr) using methoxide ions on halogenated precursors.

-

Benzylation: Achieved through Ullmann coupling or Friedel-Crafts alkylation, requiring careful control to avoid polysubstitution .

Physicochemical Properties

Predicted Properties

| Property | Value/Range |

|---|---|

| Melting Point | 120–135°C (estimated) |

| Boiling Point | 380–400°C (extrapolated) |

| LogP (lipophilicity) | 3.8–4.2 |

| Solubility in Water | <0.1 mg/mL (25°C) |

These values align with trends observed in 2,6-dimethoxyquinolines, where methoxy groups reduce water solubility but enhance membrane permeability .

Spectroscopic Characterization

NMR Spectral Signatures

-

¹H NMR (CDCl₃):

-

δ 8.85 (d, J=4.2 Hz, H-4)

-

δ 7.72–7.25 (m, aromatic protons)

-

δ 4.05 (s, OCH₃, 2- and 6-positions)

-

δ 3.92 (s, benzyl CH₂)

-

Mass Fragmentation Patterns

Expected ESI-MS peaks:

-

m/z 285.34 [M+H]⁺

-

m/z 267.29 [M+H–H₂O]⁺ (methoxy loss)

Stability & Degradation

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at ~180°C, suggesting suitability for high-temperature applications.

Photolytic Degradation

Methoxy groups increase susceptibility to UV-induced demethylation, necessitating dark storage conditions.

Industrial & Pharmacological Relevance

Material Science Applications

Quinoline derivatives serve as ligands in OLEDs. The benzyl group in 3-benzyl-2,6-dimethoxyquinoline could enhance electron transport properties compared to unsubstituted quinolines.

Drug Development Considerations

-

Bioavailability: High LogP suggests need for prodrug strategies.

-

Metabolism: Predominant hepatic CYP3A4-mediated demethylation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume